Technical Monograph: 1-Chlorotridecane (CAS 822-13-9)
Technical Monograph: 1-Chlorotridecane (CAS 822-13-9)
Physicochemical Profile, Synthetic Methodologies, and Pharmaceutical Applications [1]
Executive Summary
1-Chlorotridecane (
This guide provides a rigorous technical analysis of 1-chlorotridecane, detailing self-validating synthesis protocols, reactivity profiles, and its role in modern pharmaceutical chemistry.
Part 1: Physicochemical Characterization[1]
The physical profile of 1-chlorotridecane is dominated by its significant lipophilicity and the "odd-even" effect observed in its melting point.[2] As a C13 alkane derivative, it exhibits a lower melting point than its C14 neighbor due to less efficient packing in the crystal lattice, a property useful for maintaining fluidity in lipid-based formulations.
Table 1: Key Physicochemical Properties[1][3][4]
| Property | Value | Condition/Note |
| Molecular Formula | ||
| Molecular Weight | 218.81 g/mol | |
| CAS Number | 822-13-9 | |
| Appearance | Colorless liquid | Oily consistency |
| Boiling Point (Atm) | ~278°C (Est.)[1][2][3] | Decomposes near BP at 1 atm |
| Boiling Point (Vac) | 126°C | @ 5 mmHg [1] |
| Melting Point | 0.7°C | Exhibits odd-chain depression [1] |
| Density | 0.87 g/mL | @ 25°C |
| Refractive Index ( | 1.4430 - 1.4470 | Purity indicator |
| Flash Point | 113.8°C | Closed Cup |
| LogP (Calc) | ~7.4 | Highly Lipophilic |
| Solubility | Immiscible in water | Soluble in EtOH, Hexane, DCM |
Expert Insight: When distilling 1-chlorotridecane, strictly avoid atmospheric distillation. The high temperatures required (~278°C) often lead to minor elimination side-reactions (forming 1-tridecene) and discoloration. Vacuum distillation (<10 mmHg) is the only acceptable purification standard.[2]
Part 2: Synthetic Routes & Production[1][5]
While 1-chlorotridecane can be synthesized via radical chlorination of tridecane, that method yields a difficult-to-separate mixture of isomers (1-, 2-, 3-chloro, etc.). For pharmaceutical-grade applications, the conversion of 1-tridecanol using thionyl chloride (
Protocol: Deoxychlorination of 1-Tridecanol
Reaction:
Materials:
-
Thionyl Chloride (1.2 eq)
-
Solvent: Dichloromethane (DCM) or neat (if scale permits)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize evolved HCl/SO2.[2]
-
Solubilization: Dissolve 1-tridecanol in dry DCM under nitrogen atmosphere. Add catalytic DMF.[2]
-
Addition: Cool the system to 0°C. Add
dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent solvent boil-over. -
Reflux: Once addition is complete, warm to room temperature, then reflux (
) for 2-4 hours. -
In-Process Control (Self-Validation):
-
TLC:[1] Monitor disappearance of the alcohol spot (more polar) and appearance of the chloride (high
, non-polar). -
IR: Disappearance of the broad O-H stretch (
).
-
-
Workup: Evaporate solvent and excess
under reduced pressure. -
Purification: Distill the residue under high vacuum (target ~126°C at 5 mmHg).
Mechanism Visualization
The following diagram illustrates the
Figure 1: Deoxychlorination mechanism via Thionyl Chloride.[1][2] The evolution of gas drives the reaction to completion (Le Chatelier's principle).
Part 3: Chemical Reactivity & Mechanisms[1][6]
1-Chlorotridecane acts as a classic electrophile in nucleophilic substitution reactions.[1][2] Its primary utility in drug development lies in its ability to attach a C13 lipophilic tail to polar pharmacophores.[2]
Reactivity Workflow
-
Quaternization (Menshutkin Reaction): Reaction with tertiary amines to form quaternary ammonium salts (QACs).[2][5][6] This is the primary industrial route for producing antiseptics and phase transfer catalysts.[2]
-
Ether Synthesis (Williamson): Reaction with alkoxides to form long-chain ethers.[1][2]
-
C-C Bond Formation: Conversion to Grignard reagents (
) for chain extension.[2]
Figure 2: Divergent synthesis pathways utilizing 1-chlorotridecane as a lipophilic building block.[1][2]
Part 4: Applications in Drug Development[1]
1. Permeation Enhancers
The C13 chain length occupies a "sweet spot" for skin permeation enhancement.[2] Shorter chains (C8-C10) can be irritating, while longer chains (C16+) may crystallize or show limited mobility within the stratum corneum lipids.[2] Derivatives of 1-chlorotridecane (e.g., tridecyl-amines) fluidize the lipid bilayer, temporarily increasing permeability for transdermal drug delivery [2].
2. Quaternary Ammonium Antimicrobials
Reaction of 1-chlorotridecane with dimethylbenzylamine yields Benzalkonium Chloride analogs with specific C13 tail lengths.[1][2]
-
Mechanism:[1][5][7] The cationic headgroup binds to the bacterial cell wall, while the C13 tail intercalates into the membrane, causing lysis.
-
Advantage:[1][7][8] Odd-chain surfactants often exhibit different critical micelle concentrations (CMC) and solubility profiles compared to standard C12/C14 mixes, allowing for fine-tuning of hemolytic activity vs. antimicrobial potency [3].[2]
Part 5: Safety & Handling
Signal Word: WARNING
-
Hazards:
-
Storage: Store in a cool, dry place away from direct sunlight. While chlorides are more stable than iodides, prolonged UV exposure can induce radical decomposition, liberating HCl.[2]
-
Disposal: Must be disposed of as halogenated organic waste.[1][2] Do not release into municipal water systems.[2]
References
-
ChemBK. (2024).[2] 1-Chlorotridecane Physical Properties and MSDS. Retrieved from [Link]
-
PubChem.[2][4][10] (n.d.). 1-Chlorotetradecane Compound Summary (Homolog Comparison). National Library of Medicine.[2] Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Myristyl chloride | C14H29Cl | CID 17043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 1-Chlorododecane;1-chlorotetradecane | C26H54Cl2 | CID 133112740 - PubChem [pubchem.ncbi.nlm.nih.gov]
